molecular formula C7H10O5S B13486900 5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid

5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid

Cat. No.: B13486900
M. Wt: 206.22 g/mol
InChI Key: AEQUIFMAMVPXAH-UHFFFAOYSA-N
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Description

5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid is a chemical compound with potential applications in various fields of research and industry. It is characterized by its unique structure, which includes a thieno[3,4-b]furan ring system with a carboxylic acid group and two oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,4-b]furan derivative with an oxidizing agent to introduce the oxo groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols or amines in the presence of catalysts like sulfuric acid.

Major Products Formed

    Oxidation: Formation of higher oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include modulation of oxidative stress and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carboxylic acid
  • 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide

Uniqueness

5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid is unique due to its specific ring structure and the presence of both oxo and carboxylic acid groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C7H10O5S

Molecular Weight

206.22 g/mol

IUPAC Name

5,5-dioxo-3,4,6,6a-tetrahydro-2H-thieno[3,4-b]furan-3a-carboxylic acid

InChI

InChI=1S/C7H10O5S/c8-6(9)7-1-2-12-5(7)3-13(10,11)4-7/h5H,1-4H2,(H,8,9)

InChI Key

AEQUIFMAMVPXAH-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1(CS(=O)(=O)C2)C(=O)O

Origin of Product

United States

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